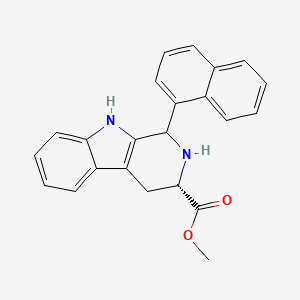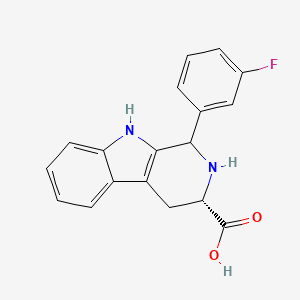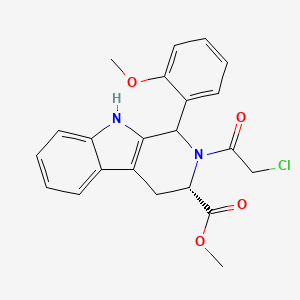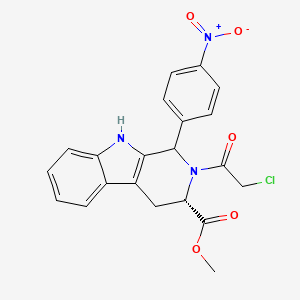
methyl (3S)-2-(chloroacetyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-2-(chloroacetyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound with potential applications in various fields. This compound features a tetrahydro-beta-carboline core structure, which is often associated with significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The synthesis of methyl (3S)-2-(chloroacetyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves several steps. Initially, the tetrahydro-beta-carboline skeleton is constructed through a Pictet-Spengler reaction. The subsequent functionalization includes chloroacetylation and esterification steps.
Reaction Conditions: : The Pictet-Spengler reaction occurs in acidic conditions using an appropriate aldehyde and tryptamine derivative. Chloroacetylation is commonly carried out using chloroacetyl chloride in the presence of a base. Esterification involves the reaction with methanol under acidic conditions.
Industrial Production Methods
Scale-Up Considerations: : Industrial production would require optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance scalability and control over reaction parameters.
Purification Techniques: : Methods like recrystallization, chromatography, and distillation would be essential to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methoxyphenyl and beta-carboline moieties.
Reduction: : Reduction reactions may target the carbonyl groups and the beta-carboline ring, altering the structure and activity.
Substitution: : The chloroacetyl group is a potential site for nucleophilic substitution reactions, which could introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: : Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, or with hydride donors like sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions. For example, oxidation may produce hydroxylated derivatives, while nucleophilic substitution can yield a variety of derivatives with altered side chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: : This compound can serve as an intermediate in the synthesis of more complex molecules, particularly in drug development and material science.
Biology
Bioactive Molecules: : The beta-carboline structure is known for its biological activity, including potential anti-cancer, anti-inflammatory, and neuroprotective properties.
Medicine
Drug Development: : Due to its structural complexity and biological relevance, it can be a lead compound or a pharmacophore in the design of novel therapeutic agents.
Industry
Material Science:
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action likely involves interaction with enzymes or receptors due to its structural mimicry of endogenous molecules. It may inhibit or activate specific biochemical pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3S)-2-(bromoacetyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Methyl (3S)-2-(acetyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Highlighting Uniqueness
The chloroacetyl group in methyl (3S)-2-(chloroacetyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be more reactive and versatile in chemical reactions compared to similar compounds, providing a distinct edge in synthetic flexibility and potential bioactivity.
There you go! An all-encompassing dive into the realm of this intricate compound. Anything else to add?
Eigenschaften
IUPAC Name |
methyl (3S)-2-(2-chloroacetyl)-1-(3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-28-14-7-5-6-13(10-14)21-20-16(15-8-3-4-9-17(15)24-20)11-18(22(27)29-2)25(21)19(26)12-23/h3-10,18,21,24H,11-12H2,1-2H3/t18-,21?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGQFBZUCUNJC-YMXDCFFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(N2C(=O)CCl)C(=O)OC)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2C3=C(C[C@H](N2C(=O)CCl)C(=O)OC)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (3S)-2-(chloroacetyl)-1-{3-methoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7825372.png)






![methyl 4,5-dimethoxy-2-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoate](/img/structure/B7825414.png)
![methyl (2S,3R)-3-methyl-2-({[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]carbonyl}amino)pentanoate](/img/structure/B7825420.png)
